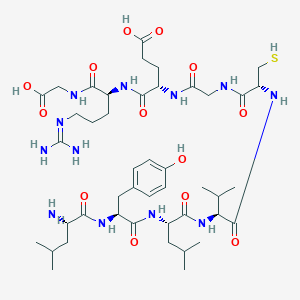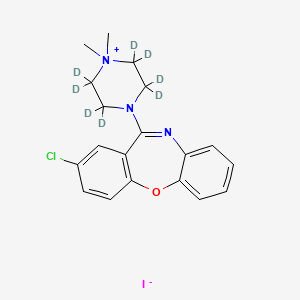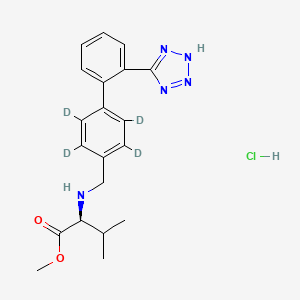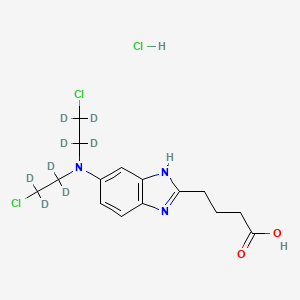
Desmethyl Bendamustine-d8 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmethyl Bendamustine-d8 (hydrochloride) is a deuterium-labeled derivative of Desmethyl Bendamustine hydrochloride. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for more precise tracking and quantification of the compound during various biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
Desmethyl Bendamustine-d8 (hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the molecular structure of Desmethyl Bendamustine hydrochloride. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions .
Industrial Production Methods
The industrial production of Desmethyl Bendamustine-d8 (hydrochloride) involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using advanced analytical techniques to confirm its structure and isotopic labeling .
化学反応の分析
Types of Reactions
Desmethyl Bendamustine-d8 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The deuterium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Desmethyl Bendamustine-d8 (hydrochloride). These products are often used in further research to study the compound’s behavior and interactions .
科学的研究の応用
Desmethyl Bendamustine-d8 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the compound’s distribution and transformation in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
作用機序
The mechanism of action of Desmethyl Bendamustine-d8 (hydrochloride) involves its role as an alkylating agent. The compound forms electrophilic alkyl groups that covalently bond to other molecules, causing intra- and inter-strand crosslinks between DNA bases. This results in cell death, making it effective against both active and quiescent cells . The deuterium labeling allows for precise tracking of the compound’s interactions and transformations within biological systems .
類似化合物との比較
Similar Compounds
Desmethyl Bendamustine hydrochloride: The non-deuterated version of the compound.
γ-hydroxybendamustine: Another metabolite of Bendamustine.
N-desmethyl-bendamustine: A related compound with similar properties.
Uniqueness
Desmethyl Bendamustine-d8 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in research studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where precise quantification is essential .
特性
分子式 |
C15H20Cl3N3O2 |
|---|---|
分子量 |
388.7 g/mol |
IUPAC名 |
4-[6-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H/i6D2,7D2,8D2,9D2; |
InChIキー |
MIQLSSMJKCGLSP-OEVGSOSGSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC2=C(C=C1)N=C(N2)CCCC(=O)O)C([2H])([2H])C([2H])([2H])Cl.Cl |
正規SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



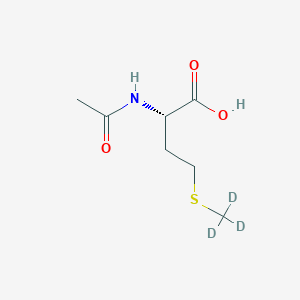
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)

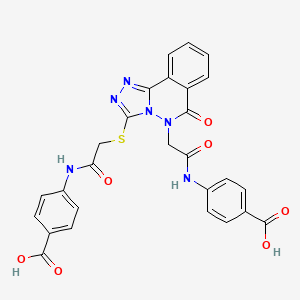
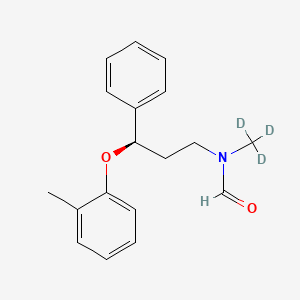

![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)


